![molecular formula C17H18N2O5 B5560927 2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide](/img/structure/B5560927.png)
2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
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Overview
Description
This compound belongs to a class of benzohydrazide derivatives known for their versatile chemical and biological properties. Its structure incorporates a benzohydrazide moiety linked with a 3,4,5-trimethoxybenzylidene group, which significantly influences its reactivity and interactions.
Synthesis Analysis
The synthesis of benzohydrazide derivatives, including 2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide, often involves condensation reactions between appropriate hydrazides and aldehydes. The process is generally characterized by the formation of a C=N double bond through the removal of water. These reactions can be optimized for yield and purity by adjusting reaction conditions, such as temperature, solvent, and catalyst presence.
Molecular Structure Analysis
The molecular structure of this compound, as determined by X-ray crystallography, reveals an E configuration around the C=N double bond. The structure is stabilized by intramolecular hydrogen bonding and weak π···π stacking interactions, which are crucial for the molecular conformation and packing in the solid state. The dihedral angle between the benzene rings and the coplanarity of the methoxy groups significantly affect the molecular geometry and reactivity (Han, 2013).
Scientific Research Applications
Antimicrobial Applications
- Antimicrobial and Structural Analysis : Benzohydrazone compounds, including structures similar to "2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide," have been synthesized and evaluated for their antimicrobial properties. The compounds exhibited significant activity against bacterial strains like Escherichia coli, with certain derivatives showing enhanced potency compared to standard drugs like Tetracycline (Han, 2013). Another study highlighted the synthesis and characterization of Schiff base compounds derived from benzohydrazide, demonstrating substantial antibacterial, antifungal, and DNA-binding activities, suggesting their potential as bioactive materials (Sirajuddin et al., 2013).
Antioxidant Applications
- Antioxidant Activity Correlation with DFT Study : A study on conjugated oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety, similar to the structure of interest, revealed significant antioxidant activities. These activities were evaluated using assays such as DPPH and FRAP, with some derivatives showing high efficacy. Theoretical DFT calculations helped understand the impact of structural variations on antioxidant potential (Kareem et al., 2016).
Catalytic Applications
- Catalytic Performance in Oxidation Reactions : Research on dioxidomolybdenum(VI) complexes with hydrazone ligands, including those similar to "2-hydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide," demonstrated their effectiveness as catalysts in the oxidation of olefins. The study provided insights into the complexes' structural characteristics and their catalytic activities, highlighting the potential of such compounds in industrial and synthetic chemistry applications (Peng, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-hydroxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-18-19-17(21)12-6-4-5-7-13(12)20/h4-10,20H,1-3H3,(H,19,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYQKNQUMAVAPK-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide |
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